1-(3-Bromomethyl-phenyl)-ethanone
Overview
Description
1-(3-Bromomethyl-phenyl)-ethanone is an organic compound with the molecular formula C9H9BrO. It is a colorless solid that is often used as a precursor in organic synthesis. This compound is known for its lachrymatory properties, meaning it can cause tearing when it comes into contact with the eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromomethyl-phenyl)-ethanone can be synthesized through the bromination of acetophenone. The reaction involves the use of bromine (Br2) and acetophenone (C8H8O) under controlled conditions. The general reaction is as follows: [ \text{C}_8\text{H}_8\text{O} + \text{Br}_2 \rightarrow \text{C}_9\text{H}_9\text{BrO} + \text{HBr} ] This reaction typically requires a solvent such as acetic acid and is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a catalyst to facilitate the reaction, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromomethyl-phenyl)-ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Products include phenyl ethanone derivatives with various substituents.
Oxidation: Products include benzoic acid or other oxidized derivatives.
Reduction: Products include phenylethanol or other reduced forms.
Scientific Research Applications
1-(3-Bromomethyl-phenyl)-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(3-Bromomethyl-phenyl)-ethanone involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The carbonyl group also plays a crucial role in its reactivity, allowing for oxidation and reduction reactions .
Comparison with Similar Compounds
Phenacyl bromide: Similar in structure but with different reactivity and applications.
Benzyl bromide: Shares the bromomethyl group but differs in the position of the bromine atom.
Bromoacetophenone: Another brominated acetophenone derivative with distinct properties.
Uniqueness: 1-(3-Bromomethyl-phenyl)-ethanone is unique due to its specific substitution pattern, which influences its reactivity and applications. Its lachrymatory properties also distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[3-(bromomethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVOWUZAOVUUBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75369-41-4 | |
Record name | 1-[3-(bromomethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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